

Technical Guide: Dodecanediamide – Nomenclature, Synthesis, and Characterization

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Compound of Interest

Compound Name: Dodecanediamide

CAS No.: 6224-99-3

Cat. No.: B1620465

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Executive Summary

Dodecanediamide (CAS: 3055-29-0) is the primary diamide derivative of dodecanedioic acid (DDDA). While frequently conflated with its polymeric derivative (Nylon 6/12), the discrete diamide molecule serves as a critical intermediate in the synthesis of high-performance surfactants, detergents, and cross-linking agents.

This guide provides a rigorous technical analysis of **Dodecanediamide**, distinguishing its monomeric physicochemical profile from its polymeric analogs. It details IUPAC nomenclature rules, a self-validating laboratory synthesis protocol, and analytical characterization methods essential for research and drug development applications.

Part 1: Chemical Identity & Nomenclature[1]

The nomenclature of **Dodecanediamide** follows specific IUPAC recommendations for acyclic diamides. The name is derived from the parent alkane (dodecane) with the suffix "-diamide," indicating two terminal amide groups.

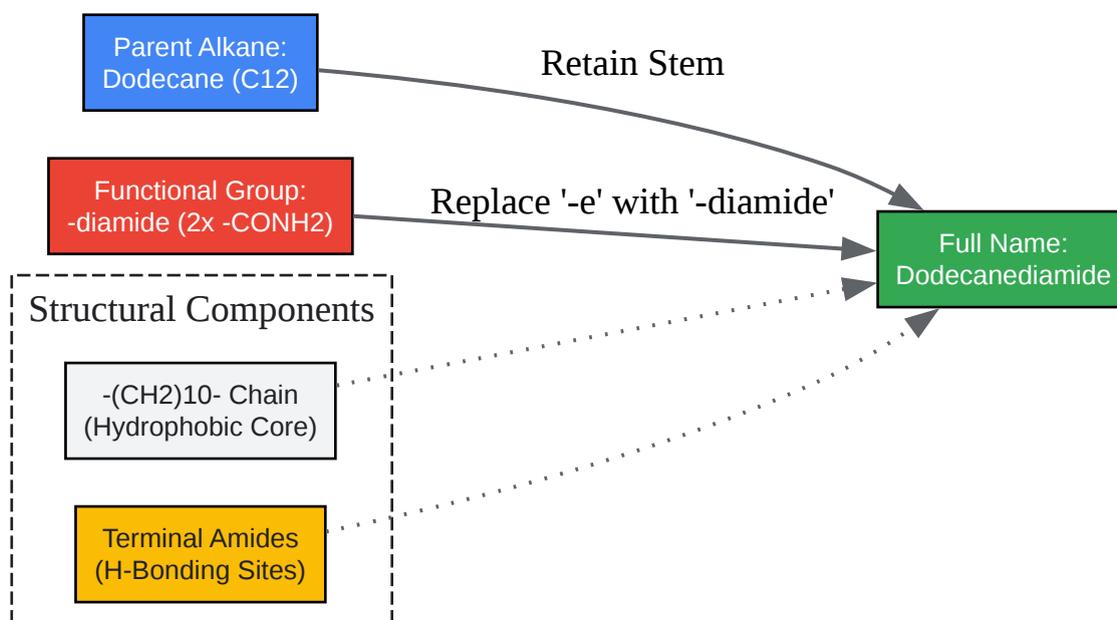
Nomenclature Breakdown

The following table synthesizes the accepted identifiers for **Dodecanediamide**.

Identifier Type	Name / Value	Technical Context
IUPAC Name	Dodecanediamide	Preferred IUPAC Name (PIN). Derived from the 12-carbon parent chain.[1]
Systematic Name	1,12-Dodecanediamide	Explicit numbering, though redundant as diamides are terminal by definition.
Legacy Name	Decane-1,10-dicarboxamide	Older nomenclature treating the carbonyls as substituents on a decane chain.
CAS Number	3055-29-0	CRITICAL: Do not confuse with Nylon 6/12 (CAS 26098-55-5) or Dodecanamide (CAS 1120-16-7).
Molecular Formula		Exact Mass: 228.1838 Da
SMILES	<chem>NC(=O)CCCCCCCCC(=O)N</chem>	Useful for cheminformatics and modeling.

Structural Logic Visualization

The following diagram illustrates the IUPAC naming logic, highlighting the carbon backbone and functional group priority.



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Figure 1: Deconstruction of the IUPAC nomenclature logic for **Dodecanediamide**, correlating chemical structure with naming conventions.

Part 2: Physicochemical Properties[2][3][4]

Understanding the distinction between the monomer (**Dodecanediamide**) and the polymer (Nylon 6/12) is vital for experimental design. The monomer exhibits high crystallinity due to extensive intermolecular hydrogen bonding.

Property	Dodecanediamide (Monomer)	Dodecanedioic Acid (Precursor)	Nylon 6/12 (Polymer)
CAS	3055-29-0	693-23-2	26098-55-5
Melting Point	>185°C (Predicted)*	128–129°C	218°C
Solubility (Water)	Insoluble (<0.1 g/L)	Insoluble	Insoluble
Solubility (Organic)	Soluble in hot DMSO, DMF, Ethanol	Soluble in Ethanol, Acetone	Soluble in Formic Acid, Phenols
Appearance	White crystalline powder	White flakes/powder	White pellets/beads

*Note: Primary diamides typically melt 50–80°C higher than their corresponding dicarboxylic acids due to the robust hydrogen bond network formed by the

protons.

Part 3: Synthesis & Manufacturing Protocol

For research applications requiring high purity (>98%), the Acid Chloride Route is preferred over direct thermal dehydration, as it avoids the formation of polymeric byproducts and ensures complete conversion.

Experimental Workflow: Acid Chloride Method

Objective: Synthesize **Dodecanediamide** from Dodecanedioic Acid (DDDA).

Reagents:

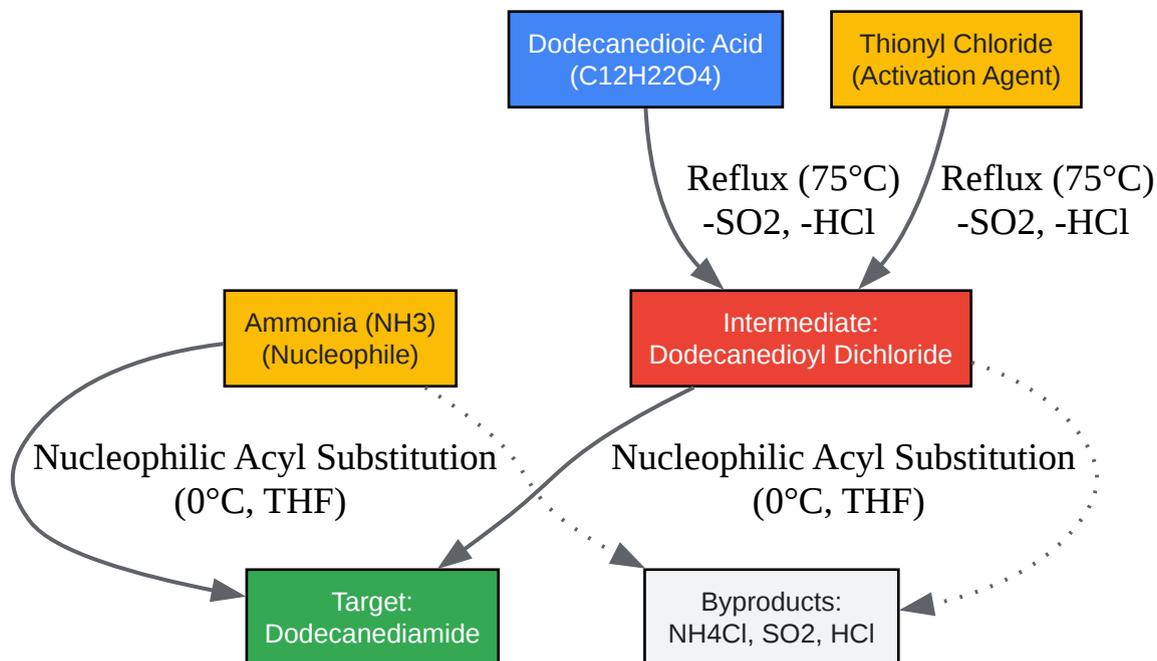
- Dodecanedioic acid (10 mmol, 2.30 g)
- Thionyl chloride (, excess, 30 mL)
- Ammonium hydroxide (, 28% aq, excess)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Protocol:

- Activation (Acyl Chloride Formation):
 - In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2.30 g of DDDA in 30 mL of .
 - Add 1-2 drops of DMF (catalyst).

- Reflux at 75°C for 2-3 hours until the solution becomes clear and gas evolution (,) ceases.
- Mechanism:[2]
- Evaporation: Remove excess under reduced pressure (rotary evaporator) to yield the waxy solid dodecanedioyl dichloride.
- Amidation:
 - Dissolve the crude dichloride in 20 mL of anhydrous THF or DCM.
 - Cool the solution to 0°C in an ice bath.
 - Slowly add the solution dropwise into a stirred beaker containing 50 mL of concentrated (or bubble anhydrous gas through the solution).
 - Observation: A heavy white precipitate (**Dodecanediamide**) forms immediately.
- Purification:
 - Filter the white solid via vacuum filtration.
 - Wash 1: Cold water (to remove ammonium chloride salts).
 - Wash 2: Saturated sodium bicarbonate (to remove unreacted acid).
 - Recrystallization: Recrystallize from hot ethanol or DMF/water mixture to obtain analytical grade crystals.

Synthesis Pathway Diagram



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Figure 2: Step-by-step synthesis workflow via the acyl chloride intermediate, ensuring high purity conversion.

Part 4: Analytical Characterization (Self-Validating)

To ensure the synthesized material is **Dodecanediamide** and not the starting acid or a monoamide, use the following spectroscopic checkpoints.

Infrared Spectroscopy (FTIR)

The IR spectrum serves as a "fingerprint" for validation.

- Target Signal (Amide I): Strong band at 1650–1690 cm⁻¹ (C=O stretch).
- Target Signal (Amide II): Medium band at 1600–1640 cm⁻¹ (N-H bend).
- Target Signal (N-H Stretch): Distinct doublets at 3150–3350 cm⁻¹ (characteristic of primary amides)

).

- Negative Control: Absence of the broad O-H stretch ($2500\text{--}3000\text{ cm}^{-1}$) confirms the consumption of the carboxylic acid.

NMR Spectroscopy (¹H-NMR)

- Solvent: DMSO-

(due to solubility).

- Key Peaks:

- 6.7 & 7.2 ppm (Broad singlets,

,

): The amide protons are non-equivalent due to restricted rotation.

- 2.0–2.1 ppm (Triplet,

,

): Protons adjacent to the carbonyl.

- 1.2–1.3 ppm (Multiplet,

, bulk

chain).

Part 5: Applications in R&D

- Surfactant Synthesis: **Dodecanediamide** can be reduced (using LiAlH_4) to 1,12-Dodecanediamine, a precursor for gemini surfactants.
- Polymer Engineering: Acts as a chain extender or crystalline additive in nylon formulations to modify melting points and reduce water absorption.
- Pharmaceutical Intermediates: The long hydrophobic chain with polar termini makes it a candidate for investigating lipophilic linkers in drug delivery systems.

References

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